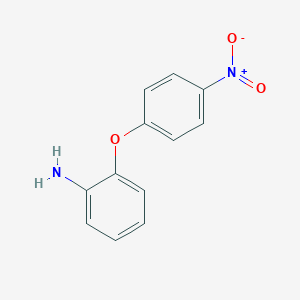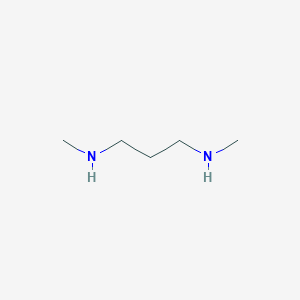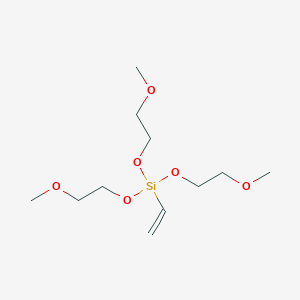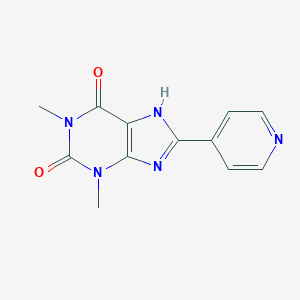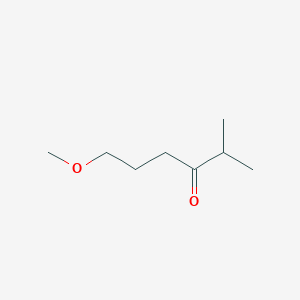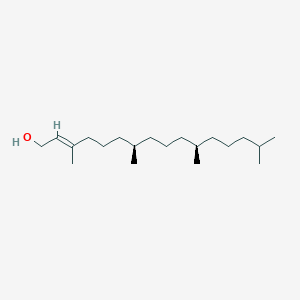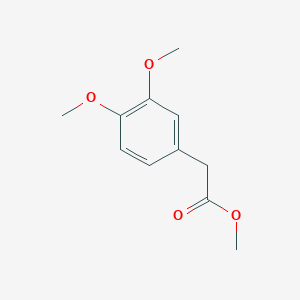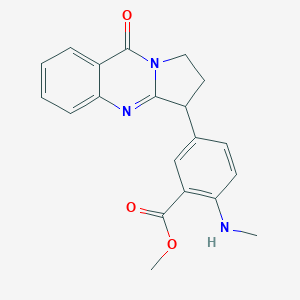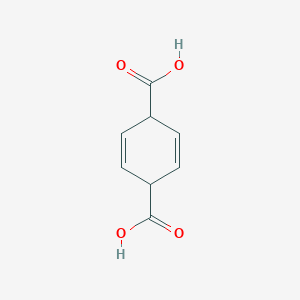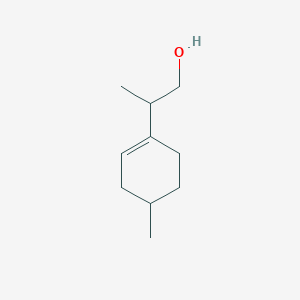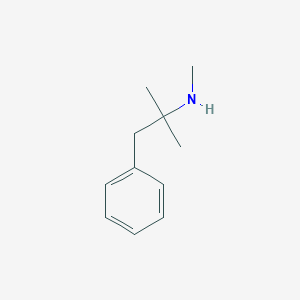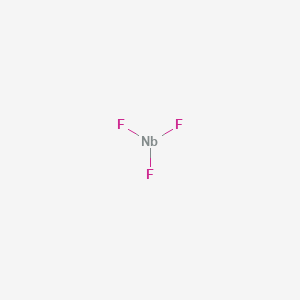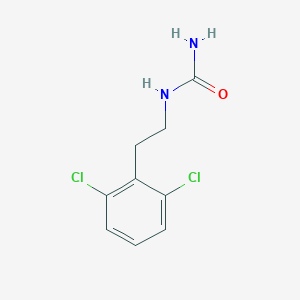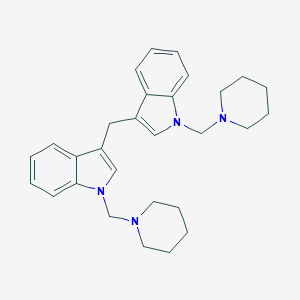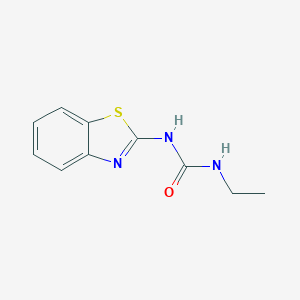
1-(1,3-Benzothiazol-2-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LGD-2941 is a non-steroidal, selective androgen receptor modulator (SARM) developed jointly by Ligand Pharmaceuticals and TAP . It was initially investigated for its potential in treating conditions such as osteoporosis, hypogonadism, and female sexual dysfunction . SARMs like LGD-2941 are designed to selectively modulate the activity of androgen receptors in different tissues, providing therapeutic benefits without the adverse effects typically associated with traditional anabolic steroids .
Preparation Methods
The synthesis of LGD-2941 involves multiple steps, starting with the preparation of key intermediates. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and compliance with regulatory standards .
Chemical Reactions Analysis
LGD-2941 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline core, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the pyrrolidine rings or other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s selectivity and potency .
Scientific Research Applications
LGD-2941 has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying selective androgen receptor modulation and its effects on different tissues.
Biology: Investigating its role in muscle growth, bone density improvement, and other physiological processes.
Industry: Development of new SARMs with improved selectivity and reduced side effects.
Mechanism of Action
LGD-2941 exerts its effects by selectively modulating the activity of androgen receptors in different tissues . This selective modulation allows it to provide anabolic benefits, such as muscle growth and bone density improvement, without the adverse effects associated with traditional anabolic steroids . The molecular targets include the androgen receptor, which, when activated, influences gene expression and cellular proliferation in target tissues .
Comparison with Similar Compounds
LGD-2941 is part of a broader class of selective androgen receptor modulators, which includes compounds like LGD-2226, LGD-3303, and RAD-140 . Compared to these similar compounds, LGD-2941 is unique in its specific chemical structure, which includes trifluoromethyl groups and a quinoline core . This structure contributes to its selectivity and potency as an androgen receptor modulator .
Similar compounds include:
Properties
CAS No. |
15382-15-7 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14) |
InChI Key |
XITQIIBGCRJHAK-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CCNC(=O)NC1=NC2=CC=CC=C2S1 |
Key on ui other cas no. |
15382-15-7 |
Synonyms |
Urea, 1-(2-benzothiazolyl)-3-ethyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


